

Technical Support Center: Troubleshooting Off-Target Effects of TS-021 (AVZO-021)

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Compound of Interest

Compound Name: TS-021

Cat. No.: B1682025

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This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of **TS-021**, now known as AVZO-021. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **TS-021** (AVZO-021)?

TS-021 (AVZO-021) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).^{[1][2][3]} CDK2 is a key regulator of the cell cycle, specifically promoting the transition from the G1 to the S phase. By inhibiting CDK2, AVZO-021 is designed to block this transition, leading to cell cycle arrest and inhibition of tumor cell proliferation. This mechanism is particularly relevant in cancers with amplification of Cyclin E1 (CCNE1), a key activator of CDK2, and in tumors that have developed resistance to CDK4/6 inhibitors.^[4]

Q2: What is meant by "off-target effect" in the context of a kinase inhibitor like **TS-021** (AVZO-021)?

An off-target effect occurs when a drug interacts with and modulates the activity of proteins other than its intended therapeutic target. For a kinase inhibitor like AVZO-021, this would involve the inhibition of other kinases or proteins, which could lead to unexpected biological effects or toxicity in experimental systems. Due to the conserved nature of the ATP-binding

pocket across the kinome, even highly selective inhibitors may exhibit some level of off-target activity at higher concentrations.

Q3: Is there any data on the selectivity of **TS-021** (AVZO-021)?

Yes, preclinical data for **ARTS-021** (the former name of AVZO-021) demonstrates its high selectivity for CDK2 over other cyclin-dependent kinases. The IC50 values from enzymatic assays are summarized in the table below.

TS-021 (ARTS-021) Kinase Selectivity Profile

Kinase Target	IC50 (nM)
CDK2/cyclin E1	1.4
CDK1/cyclin B1	942
CDK4/cyclin D1	477
CDK6/cyclin D3	1,237
CDK7/cyclin H/MAT1	2,834
CDK9/cyclin T1	7,440
Data from Allorion Therapeutics poster presentation at AACR 2022. [4]	

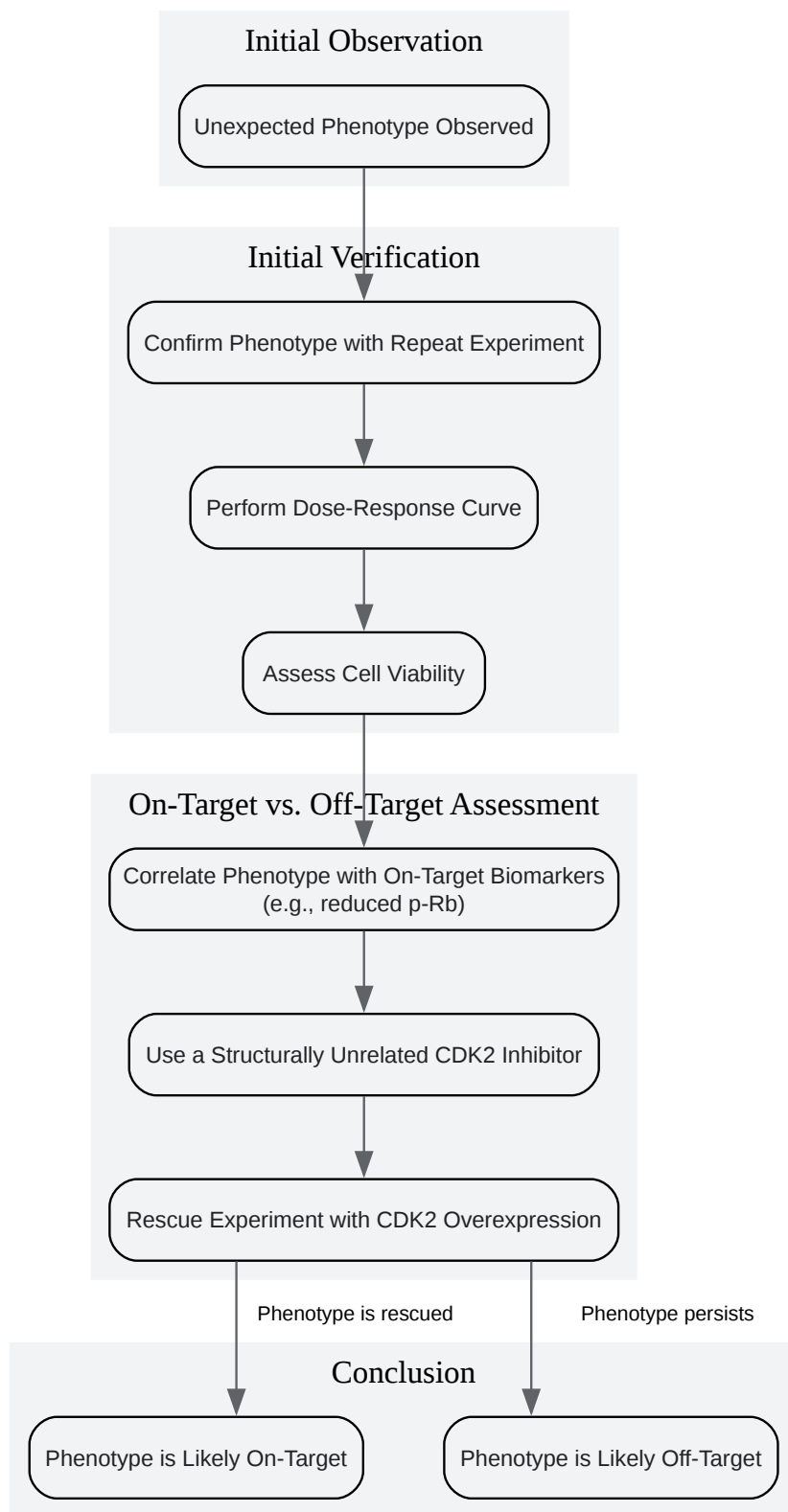
This data indicates that AVZO-021 is significantly more potent against CDK2 than other tested CDKs, suggesting a lower likelihood of off-target effects mediated by these kinases at therapeutic concentrations.

Troubleshooting Guides

Problem: I am observing an unexpected phenotype in my cell line after treatment with **TS-021** (AVZO-021) that doesn't seem to be related to G1/S cell cycle arrest.

This could potentially be an off-target effect. Here is a troubleshooting workflow to help determine the cause:

Experimental Workflow for Investigating Unexpected Phenotypes



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Caption: Troubleshooting workflow for unexpected phenotypes.

Detailed Methodologies

1. Confirm the Phenotype and Perform a Dose-Response Analysis:

- Protocol:
 - Repeat the experiment with a fresh dilution of **TS-021** (AVZO-021) to rule out experimental artifacts.
 - Treat your cells with a range of AVZO-021 concentrations (e.g., from 0.1 nM to 10 μ M).
 - At each concentration, assess both the intended on-target effect (e.g., inhibition of proliferation) and the unexpected phenotype.
 - Determine the EC₅₀ for both effects. If the EC₅₀ for the unexpected phenotype is significantly higher than the EC₅₀ for the on-target effect, it is more likely to be an off-target effect.

2. Correlate with On-Target Biomarkers:

- Protocol:
 - Treat cells with AVZO-021 at a concentration that elicits the unexpected phenotype.
 - Prepare cell lysates at various time points post-treatment.
 - Perform Western blotting to analyze the phosphorylation status of CDK2 substrates, such as Retinoblastoma protein (Rb) at Serine 780.
 - A decrease in p-Rb should correlate with the appearance of the on-target effect. If the unexpected phenotype appears at concentrations where p-Rb is not inhibited, it may be off-target.

3. Use a Structurally Unrelated CDK2 Inhibitor:

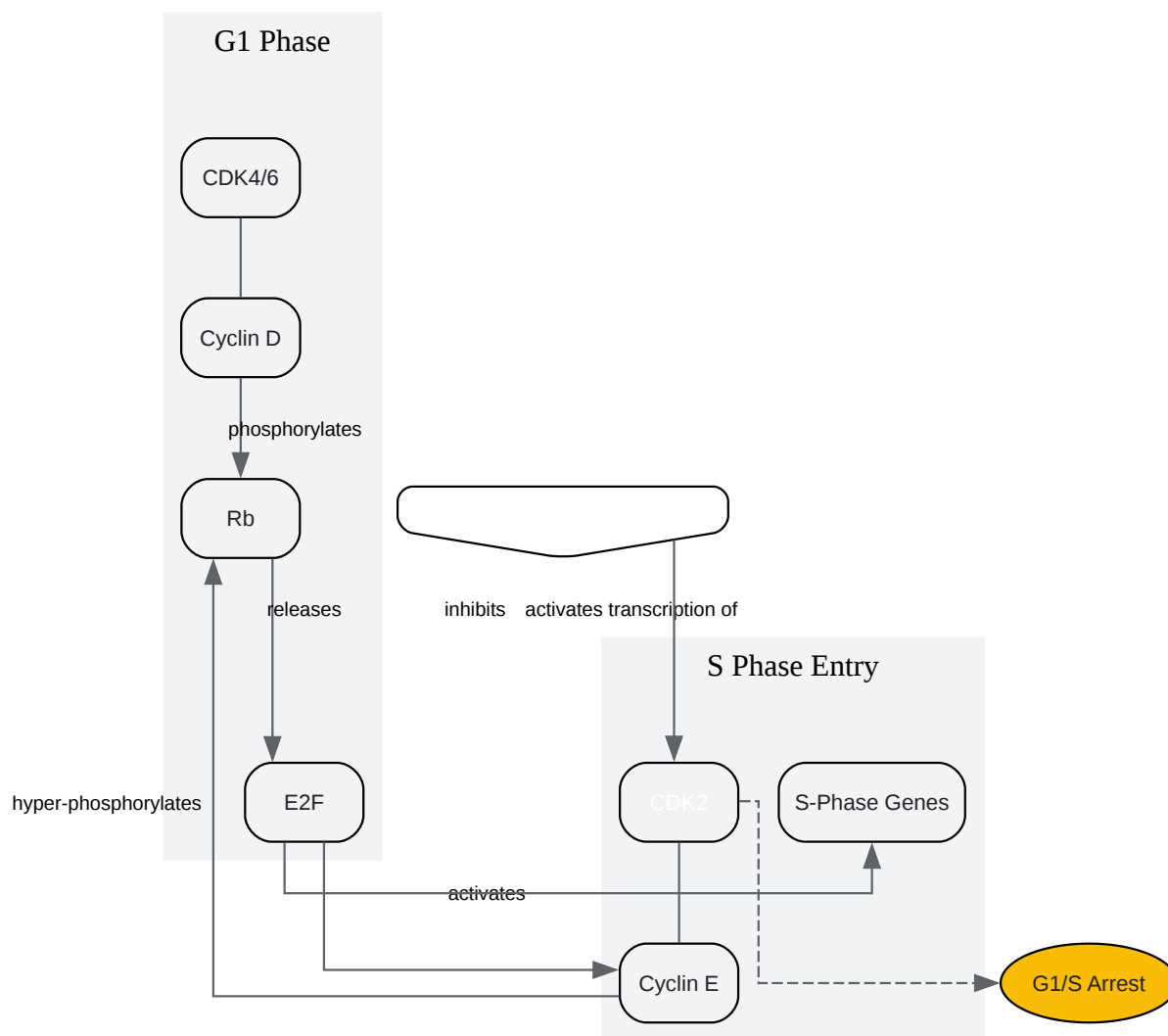
- Rationale: If the unexpected phenotype is a true consequence of CDK2 inhibition, it should be reproducible with other selective CDK2 inhibitors that have a different chemical structure.
- Protocol:
 - Select a commercially available, structurally distinct CDK2 inhibitor with a known selectivity profile.
 - Treat your cells with this alternative inhibitor at equipotent concentrations to those used for AVZO-021.
 - If the unexpected phenotype is not observed with the alternative inhibitor, it is more likely that the phenotype is due to an off-target effect of AVZO-021.

4. Perform a Rescue Experiment:

- Rationale: Overexpression of the intended target (CDK2) may be able to "rescue" the on-target effects of the inhibitor.
- Protocol:
 - Transfect your cells with a vector that expresses a form of CDK2 that is resistant to AVZO-021 (if the binding site is known and a resistant mutant can be designed) or simply overexpresses wild-type CDK2.
 - Treat the transfected cells with AVZO-021.
 - If the unexpected phenotype is diminished in the CDK2-overexpressing cells compared to control-transfected cells, it suggests the effect is at least partially on-target. If the phenotype persists, it is likely an off-target effect.

Signaling Pathway and Mechanism of Action

TS-021 (AVZO-021) Inhibition of the G1/S Cell Cycle Transition



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Caption: **TS-021** (AVZO-021) inhibits CDK2, preventing the G1/S transition.

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References

- 1. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 2. avenzotx.com [avenzotx.com]
- 3. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 4. alloriontx.com [alloriontx.com]
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